
Rhodium--vanadium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodium–vanadium (1/1) is a compound formed by the combination of rhodium and vanadium in equal proportions. Both rhodium and vanadium are transition metals known for their unique chemical properties and applications. Rhodium is renowned for its catalytic properties and resistance to corrosion, while vanadium is known for its multiple oxidation states and use in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of rhodium–vanadium (1/1) can involve several synthetic routes, including:
Chemical Vapor Deposition (CVD): This method involves the deposition of rhodium and vanadium onto a substrate through the vapor phase.
Sol-Gel Method: This technique involves the transition of a solution into a solid gel phase, allowing for the formation of rhodium–vanadium compounds.
Electrospinning: A method used to create nanofibers of rhodium–vanadium by applying a high voltage to a polymer solution containing the metals.
Industrial Production Methods: Industrial production of rhodium–vanadium (1/1) often involves high-temperature processes and the use of vanadium oxides as precursors. The sol-gel method and chemical vapor deposition are commonly employed due to their ability to produce high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: Rhodium–vanadium (1/1) undergoes various chemical reactions, including:
Oxidation: Both rhodium and vanadium can exist in multiple oxidation states, allowing for redox reactions.
Substitution: The compound can undergo substitution reactions where ligands or atoms are replaced by others.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and nitric acid are commonly used.
Reducing Agents: Zinc and hydrogen gas are typical reducing agents.
Reaction Conditions: Reactions often occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of vanadium oxides, while reduction can produce lower oxidation state vanadium compounds .
Scientific Research Applications
Rhodium–vanadium (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its ability to undergo redox reactions.
Mechanism of Action
The mechanism of action of rhodium–vanadium (1/1) involves its interaction with various molecular targets:
Molecular Targets: DNA, RNA, protein kinases, and other biomolecules.
Pathways Involved: The compound can inhibit DNA replication, interact with protein kinases, and modulate signaling pathways.
Therapeutic Effects: Rhodium complexes, in particular, have shown promising anticancer properties by binding to DNA and inhibiting its replication.
Comparison with Similar Compounds
Rhodium–vanadium (1/1) can be compared with other similar compounds:
Similar Compounds: Vanadium oxides, rhodium complexes, and other transition metal compounds.
Properties
CAS No. |
62997-22-2 |
|---|---|
Molecular Formula |
RhV |
Molecular Weight |
153.8470 g/mol |
IUPAC Name |
rhodium;vanadium |
InChI |
InChI=1S/Rh.V |
InChI Key |
CQJFSGHLNFVVNS-UHFFFAOYSA-N |
Canonical SMILES |
[V].[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



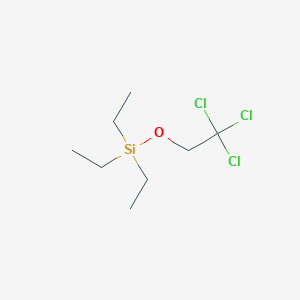
![2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14510944.png)
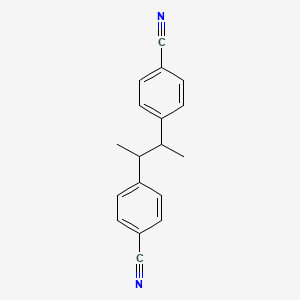
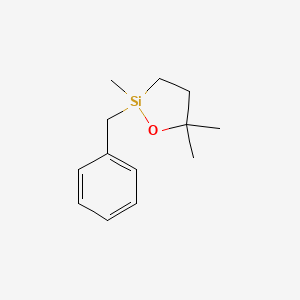
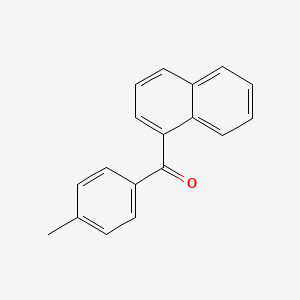
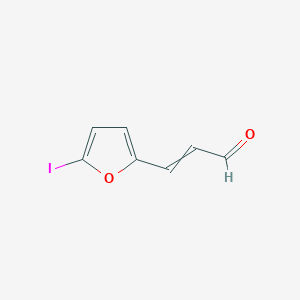

![3-[4-(Propan-2-yl)phenyl]naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14510978.png)
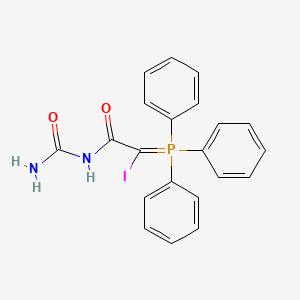
![3-{5-[(2-Nitrophenoxy)methyl]-1H-pyrazol-4-yl}prop-2-yn-1-ol](/img/structure/B14510985.png)
![1-(Diethylamino)-3-[di(propan-2-yl)amino]propan-2-ol](/img/structure/B14510993.png)
![2-hydrazinyl-8-nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14510996.png)
![Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate](/img/structure/B14511001.png)
